Bis(methylcyclopentadienyl)titanium dichloride

説明

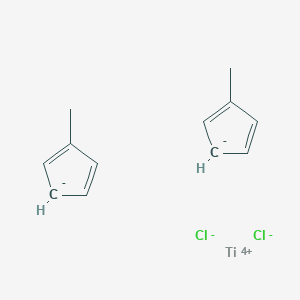

Bis(methylcyclopentadienyl)titanium dichloride is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom bonded to two methyl-pi-cyclopentadienyl ligands and two chlorine atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a versatile catalyst and reagent in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

Bis(methylcyclopentadienyl)titanium dichloride can be synthesized through the reaction of titanium tetrachloride with methylcyclopentadienyl sodium in anhydrous tetrahydrofuran. The reaction typically proceeds as follows:

TiCl4+2NaC5H4CH3→(CH3C5H4)2TiCl2+2NaCl

The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by recrystallization from n-hexane .

Industrial Production Methods

Industrial production of dichlorobis(methyl-pi-cyclopentadienyl)titanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

化学反応の分析

Types of Reactions

Bis(methylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Titanium dioxide and other titanium oxides.

Reduction: Lower oxidation state titanium complexes.

Substitution: Various substituted titanium complexes depending on the substituent used.

科学的研究の応用

Olefin Polymerization

TDC is widely utilized as a catalyst in the polymerization of olefins, particularly when combined with co-catalysts like methylaluminoxane (MAO). This application is crucial for producing high-performance polymers such as polyethylene and polypropylene. The metallocene-type catalysts are known for their ability to produce polymers with specific molecular weights and architectures, which are essential for various industrial applications .

Hydrogenation Reactions

TDC serves as a hydrogenation catalyst for rubber compounds, enhancing their heat stability and resistance to ozone and oxidation. This application is particularly relevant in the production of styrene-butadiene-styrene (SBS) and styrene-ethylene-butylene-styrene (SEBS) copolymers .

Reduction Reactions

TDC can effectively reduce various organic halides, azo compounds, and carbonyl compounds. It reacts with Grignard reagents to facilitate the reduction of aryl and vinyl halides, showcasing its versatility in organic transformations .

Synthesis of Complex Molecules

The compound has been employed in the synthesis of complex molecules such as vinorelbine, a chemotherapeutic agent. This process involves multiple steps where TDC acts as a key reagent for introducing functional groups through selective reductions .

Case Study 1: Polymerization of Olefins

In a study examining the use of TDC in olefin polymerization, researchers found that the combination of TDC with MAO resulted in high yields of polyethylene with controlled molecular weight distribution. The study highlighted the importance of reaction conditions such as temperature and pressure on polymer characteristics .

Case Study 2: Organic Synthesis Pathways

A recent investigation into the synthetic pathways involving TDC demonstrated its efficacy in reducing cyclic ketones to alcohols under mild conditions. This study illustrated TDC's role in facilitating complex organic reactions while maintaining high selectivity .

Comparative Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Olefin Polymerization | Production of polyethylene and polypropylene | High specificity and control over polymer properties |

| Hydrogenation | Enhancement of rubber heat stability | Improved resistance to ozone/oxidation |

| Organic Synthesis | Reduction of organic halides | Versatile reagent for complex transformations |

| Synthesis of Pharmaceuticals | Preparation of vinorelbine | Facilitates multi-step synthesis |

作用機序

The mechanism of action of dichlorobis(methyl-pi-cyclopentadienyl)titanium involves the coordination of the titanium center with various substrates. The methyl-pi-cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins and alkynes, facilitating their transformation into more complex products. The molecular targets and pathways involved depend on the specific reaction and substrate used .

類似化合物との比較

Similar Compounds

Dichlorobis(cyclopentadienyl)titanium: Similar structure but without the methyl groups on the cyclopentadienyl ligands.

Dichlorobis(ethyl-pi-cyclopentadienyl)titanium: Similar structure with ethyl groups instead of methyl groups.

Dichlorobis(phenyl-pi-cyclopentadienyl)titanium: Similar structure with phenyl groups instead of methyl groups.

Uniqueness

Bis(methylcyclopentadienyl)titanium dichloride is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its reactivity and selectivity in various chemical reactions. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds .

生物活性

Bis(methylcyclopentadienyl)titanium dichloride (Cp2TiCl2) is a metallocene compound that has garnered attention in both organic synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound consists of a titanium center coordinated by two methylcyclopentadienyl ligands and two chloride ions. Its molecular formula is C10H12Cl2Ti, and it exhibits a pseudo-tetrahedral geometry around the titanium atom. The compound's structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biomolecules : The compound can form complexes with biomolecules such as proteins and nucleic acids, potentially leading to alterations in their structure and function.

- Catalytic Activity : As a catalyst, it facilitates various chemical reactions that may produce reactive intermediates capable of interacting with cellular components.

- Oxidative Stress Induction : Titanium complexes are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells, contributing to cytotoxic effects.

Cytotoxicity Studies

Research has demonstrated the cytotoxic potential of this compound against various cancer cell lines. A comparative analysis of cytotoxicity using the MTT assay revealed significant findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cp2TiCl2 | HT-29 (colon cancer) | 413 |

| Titanocene Y | HT-29 | 2.1 |

| Titanocene C | HT-29 | 8.9 |

These results indicate that while this compound exhibits cytotoxicity, other titanocene derivatives show enhanced activity against cancer cells, suggesting that structural modifications can improve therapeutic efficacy .

Case Studies

- Antineoplastic Properties : A study highlighted the antineoplastic properties of titanocene compounds, including this compound, which showed effectiveness against cancer cell lines resistant to traditional chemotherapy agents . The study emphasized the importance of understanding the structure-activity relationship in developing more potent anticancer drugs.

- Functionalization for Enhanced Activity : Research on amide-functionalized titanocenes demonstrated that modifying the ligand environment around titanium could significantly enhance cytotoxicity. For instance, titanocenes with specific substituents exhibited lower IC50 values compared to this compound, indicating that ligand modification plays a crucial role in biological activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through ROS generation and subsequent activation of apoptotic pathways . This highlights the potential for using this compound as a lead structure in drug development aimed at cancer therapy.

特性

IUPAC Name |

1-methylcyclopenta-1,3-diene;titanium(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBZPLSMZORBHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926091 | |

| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282-40-2 | |

| Record name | Bis(methylcyclopentadienyl)titanium dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1282-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, dichlorobis(methyl-pi-cyclopentadienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。